molecular formula C24H33N5O2 B2751332 Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 575471-37-3

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B2751332
M. Wt: 423.561
InChI Key: HQTLCVCYBDIKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound with the molecular formula C24H33N5O2 and a molecular weight of 423.5611. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported2.



Molecular Structure Analysis

I’m sorry, but I couldn’t find specific information on the molecular structure analysis of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.



Chemical Reactions Analysis

As for the chemical reactions involving Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate, I couldn’t find specific information. However, it’s worth noting that pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach2.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.


Scientific Research Applications

Quinoxaline Derivatives as Corrosion Inhibitors

Quinoxalines, including derivatives similar to the specified compound, have been explored for their corrosion inhibition properties. Quantum chemical calculations based on Density Functional Theory (DFT) were performed on quinoxaline compounds, indicating a relationship between molecular structure and inhibition efficiency. These findings suggest potential applications in protecting metals like copper from corrosion in acidic environments (Zarrouk et al., 2014).

Synthesis of Quinoxaline Derivatives

Another study highlighted a green and efficient method for synthesizing quinoxaline derivatives, demonstrating operational simplicity, mild reaction conditions, and minimal environmental impact. This research underlines the potential of quinoxaline compounds in various chemical synthesis applications, highlighting their versatility and the interest in developing sustainable synthesis methods (Lei et al., 2011).

Antimicrobial Activities of Quinoxaline Derivatives

Research into substituted 1,2,3-triazoles, a category which includes quinoxaline derivatives, has shown that these compounds possess antimicrobial properties. The synthesis and characterization of these compounds provided insights into their potential use in developing new antimicrobial agents (Holla et al., 2005).

Anticonvulsant Properties

A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives revealed their potential as novel anticonvulsant agents. The synthesis of new quinoxaline derivatives and their characterization led to the identification of compounds with significant anticonvulsant activities, showcasing the therapeutic potential of such chemical structures in treating convulsions (Alswah et al., 2013).

Novel Synthesis Approaches

Innovative synthesis techniques for quinoline derivatives have been developed, involving quinoxaline compounds. These methods offer new pathways for creating diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Fahmy et al., 1984).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate. However, it’s important to note that this compound is not intended for human or veterinary use and is used for research purposes1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to specific scientific literature and resources.


properties

IUPAC Name

heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-3-5-6-7-10-17-31-24(30)19(18-25)22-23(29-15-13-28(4-2)14-16-29)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,19H,3-7,10,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTLCVCYBDIKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

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